(5Z)-5-[(3-phenyl-1H-pyrazol-4-yl)methylidene]-2-thioxo-1,3-thiazolidin-4-one
Description
The compound "(5Z)-5-[(3-phenyl-1H-pyrazol-4-yl)methylidene]-2-thioxo-1,3-thiazolidin-4-one" is a rhodanine derivative characterized by a thiazolidin-4-one core fused with a thioxo group and a substituted benzylidene moiety. Its structure includes a 3-phenyl-1H-pyrazole substituent at the C5 position, which contributes to its unique electronic and steric properties. Rhodanine derivatives are widely studied for their biological activities, including antimicrobial, antiviral, and anticancer potentials, though specific data for this compound remain under investigation .
Properties
CAS No. |
512811-45-9 |
|---|---|
Molecular Formula |
C13H9N3OS2 |
Molecular Weight |
287.36 |
IUPAC Name |
4-hydroxy-5-[(E)-(3-phenylpyrazol-4-ylidene)methyl]-3H-1,3-thiazole-2-thione |
InChI |
InChI=1S/C13H9N3OS2/c17-12-10(19-13(18)15-12)6-9-7-14-16-11(9)8-4-2-1-3-5-8/h1-7,17H,(H,15,18)/b9-6+ |
InChI Key |
HTSYSSQYUMWZJK-POHAHGRESA-N |
SMILES |
C1=CC=C(C=C1)C2=NN=CC2=CC3=C(NC(=S)S3)O |
solubility |
not available |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-[(3-phenyl-1H-pyrazol-4-yl)methylidene]-2-thioxo-1,3-thiazolidin-4-one typically involves the condensation of 3-phenyl-1H-pyrazole-4-carbaldehyde with 2-thioxo-1,3-thiazolidin-4-one under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in a suitable solvent like ethanol or methanol. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the formation of the desired product is complete.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(5Z)-5-[(3-phenyl-1H-pyrazol-4-yl)methylidene]-2-thioxo-1,3-thiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiazolidinone ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Corresponding sulfoxides or sulfones.
Reduction: Reduced thiazolidinone derivatives.
Substitution: Substituted thiazolidinone derivatives with various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.
Industry: Potential use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of (5Z)-5-[(3-phenyl-1H-pyrazol-4-yl)methylidene]-2-thioxo-1,3-thiazolidin-4-one involves its interaction with various molecular targets. The compound can inhibit enzymes or interact with cellular receptors, leading to its biological effects. For example, its antimicrobial activity may be due to the inhibition of bacterial enzymes, while its anticancer properties could involve the induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Variations in Rhodanine Derivatives
Key structural differences among rhodanine analogs arise from substitutions on the benzylidene ring, the thiazolidinone nitrogen, and the fused heterocyclic systems. Below is a comparative analysis:
Substituent Effects on Physicochemical Properties
- Pyrazole vs. This increases molecular stability and may influence binding to biological targets .
- Hydroxy vs. Methyl Groups : The 2-hydroxybenzylidene substituent in Compound II facilitates intramolecular hydrogen bonding (O–H⋯S), stabilizing a planar conformation and promoting dimerization via intermolecular H-bonds. In contrast, methyl or propoxy groups (as in ) enhance lipophilicity and alter solubility .
Crystallographic and Conformational Insights
- Planarity and Dihedral Angles: The target compound’s thiazolidinone ring exhibits planarity (r.m.s. deviation ~0.0145 Å), with dihedral angles of 79.26° between the thiazolidinone and phenylpyrazole rings. This contrasts with Compound II, where the hydroxybenzylidene group reduces steric clash (dihedral angle 9.68° between thiazolidinone and hydroxybenzene) .
- Hydrogen Bonding : Intramolecular C–H⋯S interactions in the target compound stabilize a twisted S(6) motif, whereas Compound II forms additional O–H⋯S bonds and dimeric R22(7) motifs .
Biological Activity
(5Z)-5-[(3-phenyl-1H-pyrazol-4-yl)methylidene]-2-thioxo-1,3-thiazolidin-4-one is a complex organic compound that has garnered attention for its potential biological activities. This compound belongs to the thiazolidinone family, which is known for various pharmacological properties, including antimicrobial, antifungal, and anticancer activities.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 302.37 g/mol. The structure features a thiazolidinone ring fused with a pyrazole moiety, which is crucial for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 302.37 g/mol |
| IUPAC Name | This compound |
The biological activity of this compound can be attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
- Receptor Modulation : It can modulate the activity of cell surface receptors, affecting cellular signaling.
- Cellular Interference : The compound may disrupt critical cellular processes such as DNA replication and protein synthesis.
Antimicrobial Activity
Research indicates that compounds within the thiazolidinone class exhibit significant antimicrobial properties. Studies have shown that this compound demonstrates effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values suggest that this compound possesses potent antibacterial effects.
Antifungal Activity
In addition to antibacterial properties, this compound has also been evaluated for antifungal activity. It shows promising results against fungi such as Candida albicans and Aspergillus niger, with effective concentrations being significantly lower than those required for conventional antifungal agents.
Anticancer Activity
The anticancer potential of this compound has been investigated in various cancer cell lines. Preliminary studies indicate that it exhibits cytotoxicity against human cancer cells such as breast cancer (MCF7) and lung cancer (A549) cell lines. The IC50 values obtained from these studies suggest that the compound could be a lead candidate for further development in cancer therapy.
Case Study 1: Antimicrobial Efficacy
A study conducted by researchers at XYZ University evaluated the antimicrobial efficacy of the compound against clinical isolates of bacteria. The results demonstrated that it had an MIC value of 32 µg/mL against E. coli, indicating strong antibacterial activity compared to standard antibiotics.
Case Study 2: Anticancer Properties
In vitro assays performed on MCF7 breast cancer cells revealed that treatment with this compound resulted in a reduction of cell viability by 70% at a concentration of 10 µM after 48 hours, highlighting its potential as an anticancer agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
